molecular formula C13H11BrN2O B8704487 4-(8-Bromo-quinoxalin-2-yl)-2-methyl-but-3-yn-2-ol

4-(8-Bromo-quinoxalin-2-yl)-2-methyl-but-3-yn-2-ol

Cat. No.: B8704487
M. Wt: 291.14 g/mol
InChI Key: GWLHCAVBQLEIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(8-Bromo-quinoxalin-2-yl)-2-methyl-but-3-yn-2-ol is a useful research compound. Its molecular formula is C13H11BrN2O and its molecular weight is 291.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

4-(8-bromoquinoxalin-2-yl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C13H11BrN2O/c1-13(2,17)7-6-9-8-15-11-5-3-4-10(14)12(11)16-9/h3-5,8,17H,1-2H3

InChI Key

GWLHCAVBQLEIQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CN=C2C=CC=C(C2=N1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A microwave tube is charged with 200 mg (0.821 mmol) of 8-Bromo-2-chloro-quinoxaline, 159 μl (1.64 mmol) of 2-Methyl-but-3-yn-2-ol, 231 μl (1.64 mmol) of Et3N, 6.26 mg (0.0329 mmol) of CuI and 11.8 mg (0.0164 mmol) of Pd(PPh3)2Cl2. After several cycles of vacuum/purge with argon, 5 ml of n-BuOH are added. The reaction mixture is then stirred at RT for 30 min. The reaction mixture is poured onto a solution of NaHCO3 and diluted with EtOAc and the phases are separated. The organic phase is washed several times with de-ionized water and the aqueous layer re-extracted with EtOAc. The combined organic layers are washed with brine, dried over Na2SO4, filtered and the filtrate is concentrated in vacuo. The residue is dissolved in CH2Cl2 and purified by chromatography (silicagel, hexane:EtOAc=1:1) to afford the title compound as a brown oil, Rt=1.026 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 291 (M+1, 79Br)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
159 μL
Type
reactant
Reaction Step One
Name
Quantity
231 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
6.26 mg
Type
catalyst
Reaction Step One
Quantity
11.8 mg
Type
catalyst
Reaction Step One

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